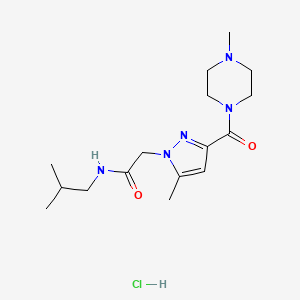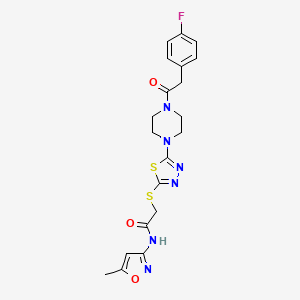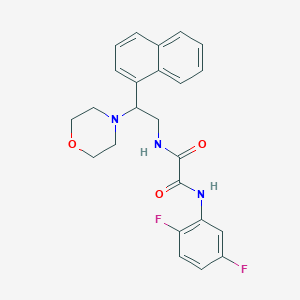
2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine, also known as FMP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Discovery of Potent Inhibitors
The compound 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine has been investigated for its potential in the development of novel, potent, and selective inhibitors targeting 3-phosphoinositide-dependent kinase (PDK1). These inhibitors are considered promising as anticancer agents. The structure-based drug design approach has led to the creation of analogues with significant improvements in potency and selectivity against PI3Kα, with some derivatives achieving a PDK1 Ki of 1 nM and exhibiting more than 100-fold selectivity against related kinases. These compounds' cellular potency was demonstrated through the inhibition of AKT phosphorylation and antiproliferation activity against various tumor cell lines, marking a significant step forward in cancer treatment research (Murphy et al., 2011).
Anti-Lung Cancer Activity
Further research into the applications of similar compounds led to the discovery of novel fluoro substituted benzo[b]pyran compounds with significant anti-lung cancer activity. Through a series of synthetic modifications, these compounds have shown promising results against three cell lines of human cancer, including lung, breast, and CNS cancers. Their anticancer activity at low concentrations, compared to the reference drug 5-fluorodeoxyuridine, opens new avenues for chemotherapy (Hammam et al., 2005).
Photophysical Properties for Material Applications
The exploration of compounds structurally related to 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine has also extended into the development of materials with novel photophysical properties. Specifically, BF2 complexes of N,O-benzamide ligands that include pyridine, pyrazine, and other heterocyclic rings have been synthesized and studied for their luminescence. These complexes exhibit blue fluorescence with significant quantum yields, suggesting potential applications in biological and organic materials. The variation in luminescence properties based on the structural differences of the ligands provides valuable insights into the design of new fluorescent materials (Yamaji et al., 2017).
Versatile Ligands for Coordination Chemistry
The compound and its derivatives have also been utilized as versatile ligands in coordination chemistry, leading to the synthesis of complexes with unique properties. For instance, the synthesis of iron(II) and cobalt(II) complexes using tris-azinyl analogues of 2,2':6',2''-terpyridine, including pyrazine-based ligands, has demonstrated varied spin states and electrochemical properties. These complexes offer insights into the design of materials with potential applications in spintronics and as electrochemical sensors (Cook et al., 2013).
Propriétés
IUPAC Name |
2-[3-(fluoromethyl)pyrrolidin-1-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-5-8-1-4-13(7-8)9-6-11-2-3-12-9/h2-3,6,8H,1,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELWIJRDVMITAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-hydroxypropyl)-3,9-dimethyl-7-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2758953.png)




![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2758962.png)

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2758964.png)

![N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2758966.png)
![2-[6-fluoro-3-[(4-methylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2758967.png)

